molecular formula C7H13NO2 B13540367 (2-Nitroethyl)cyclopentane

(2-Nitroethyl)cyclopentane

Cat. No.: B13540367
M. Wt: 143.18 g/mol
InChI Key: BIILWYPIXHFVBE-UHFFFAOYSA-N
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Description

(2-Nitroethyl)cyclopentane is an organic compound that consists of a cyclopentane ring with a nitroethyl group attached to the second carbon atom. This compound is part of the cycloalkane family, which are cyclic hydrocarbons with single bonds between carbon atoms. Cycloalkanes are known for their stability and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitroethyl)cyclopentane can be achieved through various methods. One common approach involves the nitration of cyclopentane derivatives. For instance, cyclopentane can be reacted with nitric acid in the presence of a catalyst to introduce the nitro group. Another method involves the alkylation of cyclopentane with nitroethane under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves continuous processes to ensure high yield and purity. One such method includes the hydrogenation of dicyclopentadiene to form cyclopentane, followed by nitration to introduce the nitroethyl group .

Chemical Reactions Analysis

Types of Reactions

(2-Nitroethyl)cyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Nitroethyl)cyclopentane has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (2-Nitroethyl)cyclopentane involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity. The cyclopentane ring provides stability and rigidity, affecting how the compound interacts with other molecules. These interactions can lead to various biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Nitroethyl)cyclopentane is unique due to the presence of both a nitro group and an ethyl group attached to the cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-nitroethylcyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-8(10)6-5-7-3-1-2-4-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIILWYPIXHFVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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